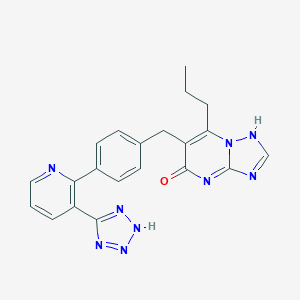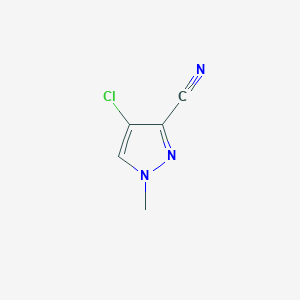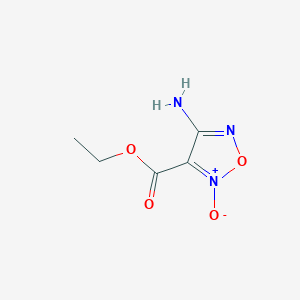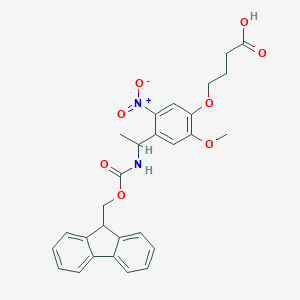![molecular formula C8H8N2O2 B064896 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one CAS No. 176683-51-5](/img/structure/B64896.png)
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one, also known as DMIP, is a heterocyclic compound with a unique structure that has garnered significant attention in the scientific community. DMIP has been shown to have a range of biochemical and physiological effects and has been utilized in various research applications.
作用机制
The mechanism of action of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one is not fully understood, but it has been shown to interact with various biomolecules, including proteins and nucleic acids. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been shown to bind to amyloid-beta, a protein that is involved in the formation of plaques in the brain that are associated with Alzheimer's disease.
生化和生理效应
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta, which may have implications for the treatment of Alzheimer's disease. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one is its unique structure, which allows it to interact with a range of biomolecules. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many future directions for research on 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one. One area of interest is the development of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one as a fluorescent probe for detecting protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one and its potential applications in other areas of research.
合成方法
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethylpyridine with hydroxylamine-O-sulfonic acid in the presence of sodium acetate. Another method involves the reaction of 3,4-dimethylpyridine with hydroxylamine hydrochloride in the presence of sodium carbonate. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one can also be synthesized through the reaction of 3,4-dimethylpyridine with nitrous acid.
科学研究应用
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been utilized in various research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
176683-51-5 |
|---|---|
产品名称 |
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one |
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
5,6-dimethyl-[1,2]oxazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7-6(4-12-9-7)8(11)10(5)2/h3-4H,1-2H3 |
InChI 键 |
YCRKBDFMTQZTLT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NOC=C2C(=O)N1C |
规范 SMILES |
CC1=CC2=NOC=C2C(=O)N1C |
同义词 |
Isoxazolo[4,3-c]pyridin-4(5H)-one, 5,6-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)




![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)







